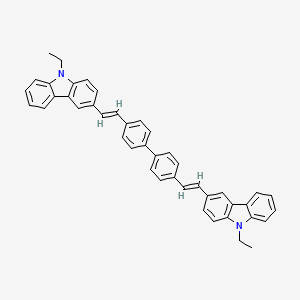
三(4-乙炔基苯基)胺
描述
Tris(4-ethynylphenyl)amine, also known as tris(4-ethynylphenyl)amine, is an aromatic organic compound with three ethynyl groups attached to a phenyl ring. It is used in a variety of applications, including organic synthesis, pharmaceuticals, and materials science. It is also used as an intermediate in the synthesis of other compounds.
科学研究应用
荧光有机金属网络
三(4-乙炔基苯基)胺已被用作构建3D有机金属网络的配体。一个例子涉及其与银团簇的使用,导致在室温下呈现黄绿色发光的网络。这一发现表明在荧光材料和有机金属化学领域可能存在应用(Li & Zhang, 2015)。
微孔聚合物网络
研究表明,可以合成具有特定比表面积在500-1100 m²/g范围内的微孔聚三(4-乙炔基苯基)胺网络。这些网络已经显示出对比表面积和孔体积等性质的显著控制,表明它们在气体存储和分离等领域的有用性(Jiang et al., 2009)。
有机钌树枝聚合物
三(4-乙炔基苯基)胺已被用作合成新型钌-乙炔树枝聚合物中的桥联配体。这些树枝聚合物表现出多步可逆氧化还原行为,并显示出巴托克移位,表明它们在电化学应用和分子电子学中的潜力(Onitsuka et al., 2008)。
用于CO2捕集的多孔芳香框架
基于三(4-乙炔基苯基)胺的多孔芳香框架已被合成用于二氧化碳捕集。这些框架,功能化了像-COOH、-NH2和-OH等基团,展示出与CO2分子的增强相互作用,表明它们在CO2捕集和存储技术中的有效性(Yuan et al., 2014)。
作用机制
Target of Action
Tris(4-ethynylphenyl)amine is a tertiary amine with three 4-ethynylphenyl groups . It primarily targets the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), which are used in various applications such as porous materials, aggregation-induced emissions (AIEs), and dyes .
Mode of Action
Tris(4-ethynylphenyl)amine interacts with its targets through various reactions. For instance, it can undergo the Sonogashira reaction and click polymerisation . When reacted with tetrakis(bromophenyl)ethene using the Sonogashira reaction, an aggregation-induced emission (AIE) COF material can be produced . Additionally, Tris(4-ethynylphenyl)amine can react with ferrocene diazides for polytriazoles via azide-alkyne cycloaddition (click reaction) .
Biochemical Pathways
The biochemical pathways affected by Tris(4-ethynylphenyl)amine primarily involve the synthesis of COFs and MOFs . These frameworks have downstream effects in various applications, including porous materials, AIEs, and dyes . For example, the reaction of Tris(4-ethynylphenyl)amine with ruthenium (Ru) results in the formation of a Ru-acetylide MOF .
Result of Action
The molecular and cellular effects of Tris(4-ethynylphenyl)amine’s action are evident in the products it helps synthesize. For instance, the AIE COF material produced exhibits an efficiency of electrochemiluminescence of 1.72% . The hyperbranched polytriazoles act as precursors for nanostructured magnetoceramics . The Ru-acetylide MOF product has multistep reversible redox behavior .
属性
IUPAC Name |
4-ethynyl-N,N-bis(4-ethynylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h1-3,7-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICIDGCKPUALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634194 | |
| Record name | 4-Ethynyl-N,N-bis(4-ethynylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189178-09-4 | |
| Record name | 4-Ethynyl-N,N-bis(4-ethynylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-ethynylphenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tris(4-ethynylphenyl)amine serves as a key monomer in the synthesis of microporous poly(arylene ethynylene) frameworks (PAEs). [] These frameworks are generated through the oxidative dimerization of the terminal alkyne groups present in TEPA. The resulting materials exhibit moderate surface areas, ranging from 602 to 715 m2/g, making them potentially useful for applications such as gas storage and separation. []
A: The triphenylamine core in TEPA is vital for enhancing carbon dioxide uptake in porous aromatic frameworks. This core introduces electron-donating basic nitrogen sites within the porous structure, increasing CO2 interaction. [] For instance, a TEPA-based porous aromatic framework demonstrated a CO2 uptake capacity of 4.37 μmol/m2 at 273 K. []
A: Tris(4-ethynylphenyl)amine acts as a bridging ligand in the synthesis of organoruthenium dendrimers. [] The ethynyl groups of TEPA can coordinate to ruthenium centers, facilitating the construction of dendritic structures up to the second generation. These dendrimers display intriguing electrochemical properties. Cyclic voltammetry reveals multistep reversible redox behavior, suggesting electronic communication between the ruthenium centers facilitated by the TEPA bridge. []
A: Tris(4-ethynylphenyl)amine is a key component in the design of luminescent materials. For example, it has been used to create a 3D organometallic network by linking silver clusters (Ag30 and Ag17) via various interactions, including argentophilic interactions and coordination with silver ions. [] This network exhibits yellowish-green emission at room temperature. []
A: Tris(4-ethynylphenyl)amine serves as a building block for hole transport materials in OLEDs. [, ] Researchers have synthesized various TEPA-based materials, including low molecular weight triphenyldiamines, 1,3,5-tris(diarylamino)benzenes, polymeric triphenyldiamines, and triphenylamine networks. [, ] Notably, OLEDs incorporating a polymeric TEPA derivative as the hole transport layer and tris(8-quinolinolato)aluminum as the emitter have achieved a luminance of up to 900 cd/m2 with an onset voltage of 3V. []
A: Tris(4-ethynylphenyl)amine is a crucial monomer in the preparation of hyperbranched polyynes and polytriazoles. [, ] These polymers are synthesized via copper-catalyzed azide-alkyne cycloaddition reactions and Glaser-Hay oxidative coupling conditions, respectively. [, ] The resulting hyperbranched polymers have potential applications in areas like photoluminescence, light refraction, thermal curing, metal complexation, and as precursors for nanostructured magnetoceramics. [, ]
A: The three ethynyl groups in Tris(4-ethynylphenyl)amine make it an ideal candidate for click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. [] This reaction allows for the efficient and modular synthesis of complex macromolecules. For instance, TEPA has been reacted with an azide-tagged copper(I) complex to produce novel hyperbranched NHC-Cu(I) complex-based "click polymers". []
A: Tris(4-ethynylphenyl)amine is employed as an electron donor in conjugated microporous polymers (CMPs) designed for photocatalytic CO2 reduction. [] For example, a CMP combining TEPA with phenanthraquinone as an electron acceptor demonstrated visible-light-driven CO2 reduction to methane (CH4) with high selectivity (>97%). [] The electron-donating nature of TEPA, coupled with the electron-accepting properties of phenanthraquinone, enables efficient charge transfer within the CMP, facilitating the photocatalytic process. []
A: Tris(4-ethynylphenyl)amine serves as a building block for conjugated microporous polymers (CMPs) employed in photocatalytic water splitting for hydrogen evolution. [] The extended conjugation and electron-rich nature of TEPA contribute to the light-harvesting and electron-transfer capabilities of these CMPs, making them promising candidates for sustainable hydrogen production from water. []
A: Tris(4-ethynylphenyl)amine, along with 2,6-diiodo-9,10-anthraquinone, is utilized as a building block in the synthesis of hollow microporous organic networks via Sonogashira coupling using silica spheres as templates. [] These networks, containing both triphenylamine and anthraquinone moieties, demonstrate effective visible light absorption and exhibit catalytic activity in the photochemical oxidative coupling of benzylamines. []
A: Atomistic simulations have been employed to elucidate the micropore structure and surface area of microporous poly(tri(4-ethynylphenyl)amine) networks. [] These simulations, based on experimental characterization data, help in understanding the relationship between the network structure and its gas adsorption properties. []
A: The average monomer strut length in Tris(4-ethynylphenyl)amine-based networks plays a significant role in determining their physical properties. By adjusting this length, fine control over characteristics like BET surface area, Langmuir surface area, micropore surface area, micropore volume, and bulk density can be achieved. []
A: Incorporating functional groups like -COOH, -NH2, and -OH into Tris(4-ethynylphenyl)amine-based porous aromatic frameworks significantly impacts their CO2 capture abilities. [] Notably, the -NH2 functionalized network exhibits the highest isosteric heat of CO2 and CO2/N2 selectivity due to enhanced interactions with CO2 molecules. []
A: Tris(4-ethynylphenyl)amine serves as a key component in the development of fluorescent organic polymers for sensing applications. [] For instance, a triphenylamine-functionalized fluorescent organic polymer has been reported as a "turn-on" fluorescent sensor for Fe3+ ions with high sensitivity and selectivity. []
A: Tris(4-ethynylphenyl)amine is used in the synthesis of conjugated microporous polymers that exhibit aggregation-induced electrochemiluminescence (AIECL). [] For example, TBPE-CMP-1, a CMP incorporating TEPA, shows an impressive ECL efficiency of 1.72%. [] This AIECL property makes these materials promising for applications in sensing, with TBPE-CMP-1 successfully demonstrating the detection of dopamine. []
A: Although specific details are limited, Tris(4-ethynylphenyl)amine plays a role in the synthesis and properties of novel water-soluble terphenylene diethynylene fluorophores. [] The presence of TEPA likely contributes to the fluorophores' solubility and potentially influences their excitation and emission properties.
A: Hyperbranched polyynes derived from Tris(4-ethynylphenyl)amine exhibit excellent thermal stability. [] They are readily curable at temperatures around 150 °C, decompose at temperatures up to ~550 °C, and demonstrate high char yields (up to ~80%) upon pyrolysis at 900 °C. []
A: Complexation of cobalt carbonyls with Tris(4-ethynylphenyl)amine-based hyperbranched polyynes leads to the metallization of these polymers. [] Subsequent ceramization of these metal-polymer complexes produces soft ferromagnetic materials with notable magnetic properties, including high magnetizability (up to ~118 emu/g) and low coercivity (down to ~0.045 kOe). []
A: Trinuclear ruthenium-acetylide complexes incorporating Tris(4-ethynylphenyl)amine as a bridge display stepwise quasi-reversible redox behavior involving three ruthenium-acetylide units and the central triphenylamine unit. [] This behavior contrasts with the two sequential quasi-reversible redox waves observed in their mononuclear counterparts. [] Spectroelectrochemical studies further revealed that the one-electron oxidized triruthenium species is stable and exhibits a distinctive absorption band at 505 nm. [] These findings suggest electronic coupling between the ruthenium centers mediated by the TEPA bridge. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



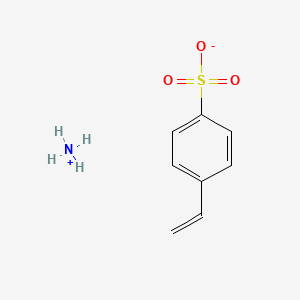
![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)
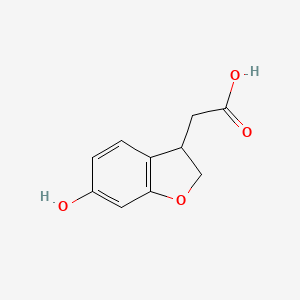
![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)


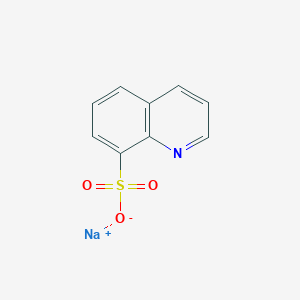

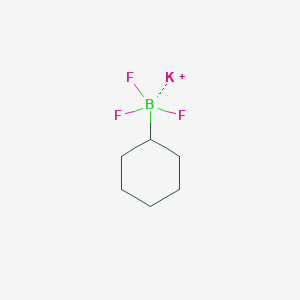
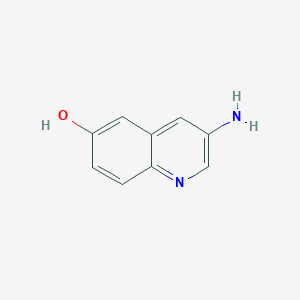
![2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B1592681.png)
